5-(4-Chlorobutyl)dihydrofuran-2(3H)-one
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Overview
Description
5-(4-Chlorobutyl)dihydrofuran-2(3H)-one: is an organic compound that belongs to the class of dihydrofurans It is characterized by a furan ring that is partially saturated and substituted with a 4-chlorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobutyl)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan and 4-chlorobutyl halide.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is tetrahydrofuran (THF).
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at elevated temperatures (e.g., 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobutyl)dihydrofuran-2(3H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of more saturated dihydrofuran derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
5-(4-Chlorobutyl)dihydrofuran-2(3H)-one: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobutyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modifying Cellular Processes: Influencing cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
5-(4-Chlorobutyl)dihydrofuran-2(3H)-one: can be compared with other similar compounds, such as:
5-(4-Bromobutyl)dihydrofuran-2(3H)-one: Similar structure but with a bromine atom instead of chlorine.
5-(4-Methylbutyl)dihydrofuran-2(3H)-one: Substituted with a methyl group instead of chlorine.
5-(4-Hydroxybutyl)dihydrofuran-2(3H)-one: Contains a hydroxyl group instead of chlorine.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-(4-Chlorobutyl)dihydrofuran-2(3H)-one is a compound belonging to the class of furan derivatives, which are known for their diverse biological activities. The unique structure of this compound, characterized by a dihydrofuran ring and a chlorobutyl substituent, suggests potential pharmacological applications. This article delves into the biological activity of this compound, exploring its interactions with biological systems, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C8H11ClO2. The presence of the chlorobutyl group enhances its lipophilicity, which may influence its interaction with biological targets. The compound can undergo various chemical reactions including nucleophilic substitution and electrophilic addition due to the functional groups present.
Biological Activity Overview
Research indicates that furan derivatives exhibit a range of biological activities including:
- Antibacterial Properties : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, derivatives with furan rings have demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus .
- Anticancer Activity : Studies have reported that furan derivatives can inhibit the growth of cancer cells. The mechanism often involves the induction of apoptosis in malignant cells, making them promising candidates for cancer therapy .
- Anti-inflammatory Effects : Some furan derivatives have been studied for their anti-inflammatory properties, potentially providing relief in conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and leading to cell death.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluating the antibacterial effects of furan derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as 64 µg/mL against E. coli .
- Anticancer Potential : Research indicated that certain furan derivatives could significantly reduce the viability of cancer cells in vitro, suggesting a potential role in cancer therapeutics .
- Anti-inflammatory Studies : Investigations into the anti-inflammatory properties revealed that some furan compounds could modulate inflammatory pathways, providing insights into their therapeutic applications.
Comparative Analysis of Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
3-Hydroxy-4-(chlorobutyl)furan | Structure | Antibacterial |
5-Alkoxy-3,4-dihalo-2(5H)-furanones | Structure | Antitumor |
4-(Chlorobutyl)-2(5H)-furanone | Structure | Anti-inflammatory |
Properties
Molecular Formula |
C8H13ClO2 |
---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
5-(4-chlorobutyl)oxolan-2-one |
InChI |
InChI=1S/C8H13ClO2/c9-6-2-1-3-7-4-5-8(10)11-7/h7H,1-6H2 |
InChI Key |
DRTYBIZTKHFFEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1CCCCCl |
Origin of Product |
United States |
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